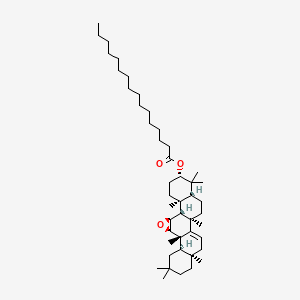

11α,12α-氧化塔拉克斯醇棕榈酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate is a useful research compound. Its molecular formula is C46H78O3. The purity is usually 95%.

BenchChem offers high-quality 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

三萜类化合物

“11α,12α-氧化塔拉克斯醇棕榈酸酯” 是一种天然三萜类化合物,存在于多种植物中 {svg_1} {svg_2}. 三萜类化合物是一类化学化合物,由三个萜烯单元组成,分子式为 C30H48;它们也可以看作是由六个异戊二烯单元组成。 它们参与了多种生物过程,包括细胞增殖、分化和凋亡,并在癌症、糖尿病和其他疾病的治疗中具有潜在的应用 {svg_3} {svg_4}.

细胞毒性

该化合物对某些细胞系表现出选择性细胞毒性,包括 HCT-8、Bel-7402、BGC-823、A549 和 A2780 {svg_5}. 这表明它在肿瘤学领域具有潜在的应用,特别是在开发针对特定类型癌症的靶向疗法方面 {svg_6}.

从蓟属植物中分离

“11α,12α-氧化塔拉克斯醇棕榈酸酯” 已从蓟属植物乙醇提取物的石油醚馏分中分离出来 {svg_7}. 这表明它在天然产物化学领域具有潜在的应用,并可以指导对该物种和相关物种中其他生物活性化合物的研究 {svg_8}.

作用机制

Target of Action

The primary targets of 11alpha,12alpha-Oxidotaraxerol palmitate are certain types of cancer cells. It has been shown to exhibit selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Mode of Action

Its selective cytotoxicity suggests that it interacts with specific receptors or enzymes in these cancer cells, leading to cell death .

Biochemical Pathways

Its cytotoxic activity suggests that it may interfere with cell division or other vital processes in the targeted cancer cells .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This suggests that it could be absorbed and distributed in the body following administration, but further studies are needed to confirm this.

Result of Action

The primary result of 11alpha,12alpha-Oxidotaraxerol palmitate’s action is the death of certain cancer cells. It shows selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Action Environment

The action of 11alpha,12alpha-Oxidotaraxerol palmitate may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it could be affected by the lipid composition of the cell membranes in the body . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability, efficacy, and action.

生化分析

Biochemical Properties

11alpha,12alpha-Oxidotaraxerol palmitate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 cell lines . The nature of these interactions suggests that 11alpha,12alpha-Oxidotaraxerol palmitate may inhibit certain enzymes or proteins that are crucial for the survival of these cancer cells.

Cellular Effects

11alpha,12alpha-Oxidotaraxerol palmitate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cytotoxic effects in several cancer cell lines, indicating its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways and gene expression may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis.

Molecular Mechanism

The molecular mechanism of 11alpha,12alpha-Oxidotaraxerol palmitate involves its binding interactions with specific biomolecules. It is believed to exert its effects through enzyme inhibition or activation, leading to changes in gene expression . These interactions disrupt the normal functioning of cancer cells, ultimately leading to their death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11alpha,12alpha-Oxidotaraxerol palmitate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 11alpha,12alpha-Oxidotaraxerol palmitate remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 11alpha,12alpha-Oxidotaraxerol palmitate vary with different dosages in animal models. At lower doses, the compound exhibits selective cytotoxicity against cancer cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its potential therapeutic applications.

Metabolic Pathways

11alpha,12alpha-Oxidotaraxerol palmitate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions play a crucial role in determining the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 11alpha,12alpha-Oxidotaraxerol palmitate within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and potential side effects.

Subcellular Localization

11alpha,12alpha-Oxidotaraxerol palmitate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

属性

IUPAC Name |

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3/t33-,35+,36-,38-,39+,40-,43-,44-,45-,46+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFIJBKKXHURHF-PENCEYGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。